- Enantioselective Allylic Etherification: Selective Coupling of Two Unactivated AlcoholsAngewandte Chemie, 2011, 50(24), 5568-5571,
Cas no 942939-38-0 ((S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine)
![(S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine structure](https://fr.kuujia.com/scimg/cas/942939-38-0x500.png)
942939-38-0 structure
Nom du produit:(S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine
Numéro CAS:942939-38-0
Le MF:C34H22NO2P
Mégawatts:507.51774930954
MDL:MFCD22666424
CID:2602913
PubChem ID:46844662
(S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine Propriétés chimiques et physiques
Nom et identifiant
-
- 5-(11bS)-Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin-4-yl-5H-dibenz[b,f]azepine
- 5-(11bS)-Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin-4-yl-5H-dibenz[b,f]azepine (ACI)
- SCHEMBL12936982
- 5-(11bR)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl-5H-dibenz[b,f]azepine
- 5-(11bR)-5H-Dibenz[b,f]azepine-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl
- AKOS030529660
- (S)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine
- 2-{12,14-DIOXA-13-PHOSPHAPENTACYCLO[13.8.0.0(2),(1)(1).0(3),?.0(1)?,(2)(3)]TRICOSA-1(15),2(11),3,5,7,9,16,18,20,22-DECAEN-13-YL}-2-AZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3,5,7,9,12,14-HEPTAENE
- 2-{12,14-dioxa-13-phosphapentacyclo[13.8.0.0(2),(1)(1).0(3),?.0(1)?,(2)(3)]tricosa-1(15),2(11),3(8),4,6,9,16,18(23),19,21-decaen-13-yl}-2-azatricyclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7,9,12,14-heptaene
- (S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine
- (R)-(-)-N-(3,5-DIOXA-4-PHOSPHACYCLOHEPTA[2,1-A:3,4-A']DINAPHTHALEN-4-YL)-DIBENZO[B,F]AZEPINE
- 11-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)benzo[b][1]benzazepine
- CS-0035144
- SY078471
- CS-0081453
- D72077
- 2-{12,14-dioxa-13-phosphapentacyclo[13.8.0.0?,??.0?,?.0??,??]tricosa-1(15),2(11),3(8),4,6,9,16,18(23),19,21-decaen-13-yl}-2-azatricyclo[9.4.0.0?,?]pentadeca-1(11),3,5,7,9,12,14-heptaene
- MFCD31807635
- (S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a:3,4-a']dinaphthalen-4-yl)-dibenzo[b,f]azepine
- MFCD22666424
- (S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-dibenzo[b,f]azepine, >=95% (elemental analysis)
- (R)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine
- 3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine
- 5-((11bS)-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-5H-dibenzo[b,f]azepine
- 5-(11bS)-Dinaphtho[2,1-d:1 inverted exclamation mark ,2 inverted exclamation mark -f][1,3,2]dioxaphosphepin-4-yl-5H-dibenz[b,f]azepine
- AS-74484
- 1265884-98-7
- D72585
- 942939-38-0
- (S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine
-
- MDL: MFCD22666424
- Piscine à noyau: 1S/C34H22NO2P/c1-5-13-27-23(9-1)19-21-31-33(27)34-28-14-6-2-10-24(28)20-22-32(34)37-38(36-31)35-29-15-7-3-11-25(29)17-18-26-12-4-8-16-30(26)35/h1-22H
- La clé Inchi: KOVOHCVLXRKTGN-UHFFFAOYSA-N
- Sourire: O1P(N2C3C(=CC=CC=3)C=CC3C2=CC=CC=3)OC2C=CC3C(C=2C2C1=CC=C1C=2C=CC=C1)=CC=CC=3
Propriétés calculées
- Qualité précise: 507.13881594g/mol
- Masse isotopique unique: 507.13881594g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 38
- Nombre de liaisons rotatives: 1
- Complexité: 797
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 29.5Ų
- Le xlogp3: 9.9
Propriétés expérimentales
- Sensibilité: air sensitive, moisture sensitive
(S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Ambeed | A857931-100mg |
(S)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine |
942939-38-0 | 98% 99%ee | 100mg |
$20.0 | 2025-02-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S64660-250mg |
(S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a |
942939-38-0 | 97% | 250mg |
¥1758.0 | 2024-07-19 | |
Ambeed | A857931-250mg |
(S)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine |
942939-38-0 | 98% 99%ee | 250mg |
$48.0 | 2025-02-20 | |
Ambeed | A857931-5g |
(S)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine |
942939-38-0 | 98% 99%ee | 5g |
$595.0 | 2025-02-20 | |
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 601157-500mg |
(S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine |
942939-38-0 | 97% | 500mg |
¥2680.0 | 2024-07-19 | |
1PlusChem | 1P00IIHW-100mg |
(S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a:3,4-a']dinaphthalen-4-yl)-dibenzo[b,f]azepine |
942939-38-0 | >98% | 100mg |
$65.00 | 2024-04-19 | |
eNovation Chemicals LLC | D760893-5g |
(S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a:3,4-a']dinaphthalen-4-yl)-dibenzo[b,f]azepine |
942939-38-0 | 97% | 5g |
$330 | 2024-06-06 | |
Aaron | AR00IIQ8-50mg |
(S)-(+)-N-(3,5-DIOXA-4-PHOSPHACYCLOHEPTA[2,1-A:3,4-A']DINAPHTHALEN-4-YL)-DIBENZO[B,F]AZEPINE |
942939-38-0 | 97% | 50mg |
$8.00 | 2025-02-10 | |
Aaron | AR00IIQ8-5g |
(S)-(+)-N-(3,5-DIOXA-4-PHOSPHACYCLOHEPTA[2,1-A:3,4-A']DINAPHTHALEN-4-YL)-DIBENZO[B,F]AZEPINE |
942939-38-0 | 97% | 5g |
$283.00 | 2025-02-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTL378-100mg |
2-{12,14-dioxa-13-phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl}-2-azatricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,9,11,13-heptaene |
942939-38-0 | 95% | 100mg |
¥122.0 | 2024-04-15 |
(S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Phosphorus trichloride Catalysts: Dimethylformamide ; 30 min, 50 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 23 °C
1.3 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C; -78 °C; -78 °C → 23 °C; 8 h, 23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 23 °C
1.3 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C; -78 °C; -78 °C → 23 °C; 8 h, 23 °C
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 25 min, -78 °C; 1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ; 40 min, -78 °C; overnight, -78 °C → rt
1.2 Solvents: Tetrahydrofuran ; 40 min, -78 °C; overnight, -78 °C → rt
Référence
- Regio- and enantioselective rhodium-catalyzed addition of 1,3-diketones to allenes: Construction of asymmetric tertiary and quaternary all carbon centersAngewandte Chemie, 2017, 56(7), 1903-1907,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 30 min, 283 K; overnight, rt
Référence
- Chiral Dibenzazepine-Based P-Alkene Ligands and Their Rhodium Complexes: Catalytic Asymmetric 1,4 Additions to EnonesOrganometallics, 2008, 27(24), 6605-6613,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Phosphorus trichloride Catalysts: N-Methyl-2-pyrrolidone ; 30 min, 50 °C
1.2 Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C
1.3 -78 °C; -78 °C → 23 °C; overnight, 23 °C
1.2 Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C
1.3 -78 °C; -78 °C → 23 °C; overnight, 23 °C
Référence
- Direct, Enantioselective Iridium-Catalyzed Allylic Amination of Racemic Allylic AlcoholsAngewandte Chemie, 2012, 51(14), 3470-3473,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Triethylamine , Phosphorus trichloride Solvents: Dichloromethane ; rt → 0 °C; 3 h, 0 °C; rt; 16 h, rt
Référence
- Computationally Guided Catalyst Design in the Type I Dynamic Kinetic Asymmetric Pauson-Khand Reaction of Allenyl AcetatesJournal of the American Chemical Society, 2017, 139(42), 15022-15032,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Triethylamine , Phosphorus trichloride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C
1.2 Solvents: Tetrahydrofuran ; 20 min, 0 °C; 10 min, 0 °C; 1 h, 0 °C → rt
1.3 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 25 min, -78 °C; 1 h, -78 °C
1.4 Solvents: Tetrahydrofuran ; 45 min, -78 °C; overnight, -78 °C → rt
1.2 Solvents: Tetrahydrofuran ; 20 min, 0 °C; 10 min, 0 °C; 1 h, 0 °C → rt
1.3 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 25 min, -78 °C; 1 h, -78 °C
1.4 Solvents: Tetrahydrofuran ; 45 min, -78 °C; overnight, -78 °C → rt
Référence
- Enantioselective Allylation of Alkenyl Boronates Promotes a 1,2-Metalate Rearrangement with 1,3-DiastereocontrolJournal of the American Chemical Society, 2021, 143(13), 4921-4927,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 1 h; cooled; 243 - 253 K; 80 min; 17 h
Référence
- Optimized Syntheses of Optically Pure P-Alkene Ligands: Crystal Structures of a Pair of P-Stereogenic DiastereomersSynthesis, 2016, 48(8), 1117-1121,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Phosphorus trichloride Catalysts: Dimethylformamide ; 1 h, rt → 50 °C; 80 °C; 80 °C → -78 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 2 h, -78 °C
1.4 Solvents: Tetrahydrofuran ; -78 °C; -78 °C → 15 °C; 18 h, 15 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 2 h, -78 °C
1.4 Solvents: Tetrahydrofuran ; -78 °C; -78 °C → 15 °C; 18 h, 15 °C
Référence
- Catalytic asymmetric C-C cross-couplings enabled by photoexcitationNature Chemistry, 2021, 13(6), 575-580,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Phosphorus trichloride Catalysts: Dimethylformamide ; 30 min, 50 °C; 50 °C → 23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C
1.4 Solvents: Tetrahydrofuran ; -78 °C; -78 °C → 23 °C; 8 h, 23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C
1.4 Solvents: Tetrahydrofuran ; -78 °C; -78 °C → 23 °C; 8 h, 23 °C
Référence
- Enantioselective allylic thioetherification: The effect of phosphoric acid diester on iridium-catalyzed enantioconvergent transformationsAngewandte Chemie, 2012, 51(34),,
(S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine Raw materials
- (r)-(-)-1,1'-binaphthyl-2,2'-dioxychlorophosphine
- P-5H-Dibenz[b,f]azepin-5-ylphosphonous dichloride
- Iminostilbene
- (1S)-[1,1'-Binaphthalene]-2,2'-diol
- (1R)-[1,1'-Binaphthalene]-2,2'-diol
(S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine Preparation Products
(S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine Littérature connexe
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
942939-38-0 ((S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine) Produits connexes
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:942939-38-0)(S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine

Pureté:99%/99%
Quantité:1g/5g
Prix ($):172.0/536.0